1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H12N2O. This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of an aldehyde group at the 4-position and ethyl and methyl groups at the 1, 3, and 5 positions, respectively, makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of semicarbazones derived from alkyl, phenyl, and cycloalkyl methyl ketones using a complex of phosphorus oxychloride (POCl3) with dimethylformamide (DMF) . Another method includes the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group at the 4-position is particularly reactive and can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
- Oxidation of the aldehyde group results in the formation of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
- Reduction of the aldehyde group yields 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-methanol.
- Substitution reactions can lead to various N-alkyl or N-acyl derivatives of the pyrazole ring.
Scientific Research Applications
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the ethyl group at the 1-position.
Properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKOKWXOWTVYJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390119 | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701911-46-8 | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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